molecular formula C11H13FO2 B13029275 3-Fluoro-alpha,alpha-dimethyl-benzeneacetic acid, methyl ester

3-Fluoro-alpha,alpha-dimethyl-benzeneacetic acid, methyl ester

Cat. No.: B13029275
M. Wt: 196.22 g/mol
InChI Key: JQSDDXXKNUEUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3-Fluoro-alpha,alpha-dimethyl-benzeneacetic acid, methyl ester can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Fluoro-alpha,alpha-dimethyl-benzeneacetic acid, methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-alpha,alpha-dimethyl-benzeneacetic acid, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can influence its binding affinity and reactivity, affecting the overall biological activity. The pathways involved may include metabolic processes where the compound is converted into active metabolites that exert their effects .

Comparison with Similar Compounds

3-Fluoro-alpha,alpha-dimethyl-benzeneacetic acid, methyl ester can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

methyl 2-(3-fluorophenyl)-2-methylpropanoate

InChI

InChI=1S/C11H13FO2/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7H,1-3H3

InChI Key

JQSDDXXKNUEUGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CC=C1)F)C(=O)OC

Origin of Product

United States

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